molecular formula C28H44O2 B1670903 ドキセカルシフェロール CAS No. 54573-75-0

ドキセカルシフェロール

カタログ番号: B1670903
CAS番号: 54573-75-0
分子量: 412.6 g/mol
InChIキー: HKXBNHCUPKIYDM-XXZMWSRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .

Cellular Effects

Doxercalciferol has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .

Molecular Mechanism

Doxercalciferol works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .

Temporal Effects in Laboratory Settings

It is known that Doxercalciferol effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .

Dosage Effects in Animal Models

In animal models, Doxercalciferol has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages

Metabolic Pathways

Doxercalciferol is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .

Subcellular Localization

It is known that in pig parathyroid cells, Doxercalciferol and the active form of Doxercalciferol induced vitamin D receptor translocation from the cytoplasm into the nucleus .

準備方法

合成経路と反応条件: ドキサーカルシフェロールは、エルゴカルシフェロールから始まる一連の化学反応によって合成されます。 主要なステップには、1α位での水酸化による1α-ヒドロキシエルゴカルシフェロールの生成が含まれます . このプロセスには、通常、制御された条件下でtert-ブチルヒドロペルオキシドおよびチタンイソプロポキシドなどの試薬の使用が含まれます。

工業生産方法: 工業的な設定では、ドキサーカルシフェロールは、大規模な化学合成技術を使用して製造されます。 このプロセスには、高純度の試薬と厳格な品質管理措置の使用が含まれており、最終製品の一貫性と有効性が確保されます . 生産プロセスは、効率的でスケーラブルになるように設計されており、臨床的な需要を満たすのに十分な量のドキサーカルシフェロールを製造することができます。

3. 化学反応の分析

反応の種類: ドキサーカルシフェロールは、次のようないくつかのタイプの化学反応を受けます。

一般的な試薬と条件:

生成される主な生成物: ドキサーカルシフェロールの水酸化から生成される主な生成物は、1α,25-ジヒドロキシビタミンD2であり、化合物の活性形態です .

4. 科学研究への応用

ドキサーカルシフェロールは、次のような幅広い科学研究への応用があります。

特性

Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease.

CAS番号

54573-75-0

分子式

C28H44O2

分子量

412.6 g/mol

IUPAC名

5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1

InChIキー

HKXBNHCUPKIYDM-XXZMWSRPSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

異性体SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

正規SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

外観

White to yellow/brown solid powder.

54573-75-0

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Relatively insoluble

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1 alpha-hydroxyergocalciferol
1alpha(OH)2D2
1alpha-hydroxyvitamin D2
1alpha-OHD2
doxacalciferol
doxercalciferol
Hectorol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxercalciferol
Reactant of Route 2
Doxercalciferol
Reactant of Route 3
Doxercalciferol
Reactant of Route 4
Doxercalciferol
Reactant of Route 5
Doxercalciferol
Reactant of Route 6
Doxercalciferol
Customer
Q & A

Q1: How does doxercalciferol exert its biological effects?

A1: Doxercalciferol (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.

Q2: Can you elaborate on the specific downstream effects of doxercalciferol mediated by VDR activation?

A2: Doxercalciferol, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, doxercalciferol exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]

Q3: Does doxercalciferol impact tissues beyond those involved in mineral metabolism?

A3: While primarily known for its role in mineral homeostasis, research suggests that doxercalciferol might have broader biological effects. For example, studies have shown that doxercalciferol can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for doxercalciferol to impact systems beyond classical vitamin D-related pathways.

Q4: What is the molecular formula and weight of doxercalciferol?

A4: The molecular formula of doxercalciferol is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]

Q5: Are there specific spectroscopic data available for the characterization of doxercalciferol?

A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of doxercalciferol and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of doxercalciferol and its metabolites in biological matrices. []

Q6: What is known about the stability of doxercalciferol?

A6: Doxercalciferol, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]

Q7: Are there specific formulation strategies to enhance doxercalciferol stability, solubility, or bioavailability?

A7: Several formulation strategies have been explored to improve the stability and bioavailability of doxercalciferol. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize doxercalciferol's therapeutic potential.

Q8: What is the pharmacokinetic profile of doxercalciferol?

A8: Doxercalciferol is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []

Q9: Has the efficacy of doxercalciferol been investigated in preclinical models?

A10: Doxercalciferol has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, doxercalciferol has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []

Q10: What about the clinical efficacy of doxercalciferol?

A11: Clinical trials have explored doxercalciferol's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that doxercalciferol effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []

Q11: What are the potential adverse effects associated with doxercalciferol?

A12: As with other vitamin D analogs, the primary safety concern with doxercalciferol is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.

Q12: What are the alternatives to doxercalciferol in managing secondary hyperparathyroidism?

A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.

Q13: What are some important research tools and resources for studying doxercalciferol?

A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of doxercalciferol. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of doxercalciferol on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of doxercalciferol. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of doxercalciferol in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of doxercalciferol in various clinical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。